N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound with the CAS number 1396812-14-8. It belongs to a class of compounds known for their potential pharmaceutical applications, particularly as inhibitors of specific biological pathways. This compound features a unique molecular structure that includes a pyrimidine ring substituted with trifluoromethyl and cyclopropyl groups, along with a cyclohexene carboxamide moiety.
This compound has been referenced in various scientific and patent literature, indicating its relevance in medicinal chemistry. It is classified under pharmaceutical compounds, particularly those targeting receptor tyrosine kinases, which are crucial in cancer biology and other diseases . The molecular formula is with a molecular weight of 399.4 g/mol .
The synthesis of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves several key steps, including:
The synthesis may utilize techniques such as nuclear magnetic resonance spectroscopy for structural confirmation and high-performance liquid chromatography for purity analysis. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity.
The molecular structure of N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide can be visualized as follows:
Key structural data includes:
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide participates in various chemical reactions typical of amides and heterocyclic compounds:
Reactions are typically monitored using techniques such as thin-layer chromatography or mass spectrometry to confirm product formation and purity.
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide is primarily investigated for its role as an inhibitor of receptor tyrosine kinases, particularly RET (rearranged during transfection).
Preclinical studies have shown promising results in inhibiting cell proliferation in RET-dependent cancer models .
While specific physical properties such as melting point and boiling point are not widely reported, the compound is expected to exhibit:
Key chemical properties include:
Relevant data suggests that compounds with similar structures often demonstrate significant biological activity, making this compound a candidate for further pharmacological studies .
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclohex-3-enecarboxamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in developing targeted cancer therapies .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4